molecular formula C27H21N3O B11594962 6-[3-(naphthalen-1-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline

6-[3-(naphthalen-1-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11594962
M. Wt: 403.5 g/mol
InChI Key: FBXONFUCXZEBTJ-UHFFFAOYSA-N
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Description

6-[3-(naphthalen-1-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. This compound is characterized by its fused heterocyclic structure, which includes both indole and quinoxaline moieties. It has garnered significant interest due to its potential pharmacological activities, particularly in the fields of anticancer and antiviral research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(naphthalen-1-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-[3-(naphthalen-1-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Mechanism of Action

The mechanism of action of 6-[3-(naphthalen-1-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline primarily involves DNA intercalation. This process disrupts the normal function of DNA, inhibiting replication and transcription, which can lead to cell death. This mechanism is particularly relevant in its anticancer and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(naphthalen-1-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline is unique due to its fused indole and quinoxaline structure, which imparts distinct pharmacological properties. Its ability to intercalate into DNA sets it apart from other compounds with similar functional groups .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H21N3O

Molecular Weight

403.5 g/mol

IUPAC Name

6-(3-naphthalen-1-yloxypropyl)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C27H21N3O/c1-2-11-20-19(9-1)10-7-16-25(20)31-18-8-17-30-24-15-6-3-12-21(24)26-27(30)29-23-14-5-4-13-22(23)28-26/h1-7,9-16H,8,17-18H2

InChI Key

FBXONFUCXZEBTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53

Origin of Product

United States

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